molecular formula C10H9ClF3NO2 B5722488 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide

Cat. No.: B5722488
M. Wt: 267.63 g/mol
InChI Key: KAUZJQYAVNAXRS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a methoxyacetamide moiety

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of gene expression.

Mode of Action

This compound acts as a small molecule activator of HAT . By activating HAT, it influences the acetylation of chromatin, a process that is directly linked to the regulation of gene expression .

Biochemical Pathways

Its activation of hat suggests that it may influence pathways related togene expression and chromatin remodeling .

Pharmacokinetics

It’s known that the compound’s interaction with thevascular endothelial growth factor receptor 2 could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of HAT by this compound leads to changes in chromatin acetylation . This can result in alterations in gene expression, which can have various molecular and cellular effects depending on the specific genes involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves specific temperature conditions , suggesting that temperature could potentially affect its stability and efficacy. Additionally, the compound’s analgesic efficacy has been observed in the presence of naloxone , indicating that other substances in the environment could potentially influence its action.

Biochemical Analysis

Biochemical Properties

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This interaction leads to alterations in chromatin acetylation, which can influence gene expression and other cellular processes. The nature of these interactions is primarily based on the binding affinity of the compound to the active sites of these enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes like p300/EP300, leading to the activation of their HAT activity . This activation results in the acetylation of histones, which can enhance or repress the transcription of specific genes. Additionally, the compound may interact with other proteins and enzymes, influencing various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-methoxyacetamide. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C . The reaction temperature should not exceed 70°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-17-5-9(16)15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZJQYAVNAXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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